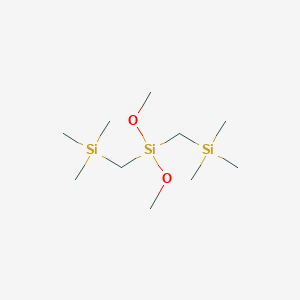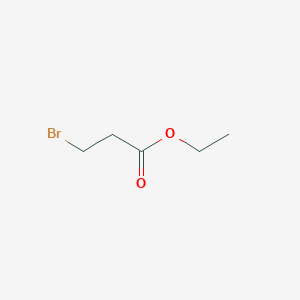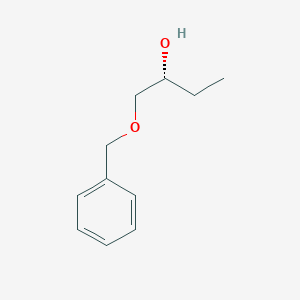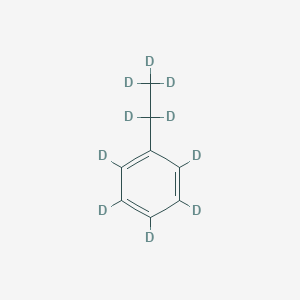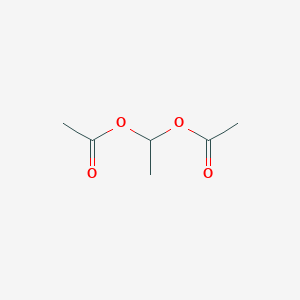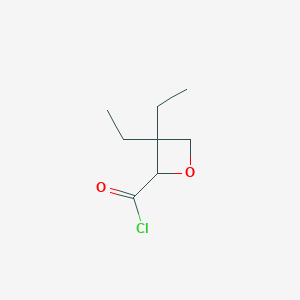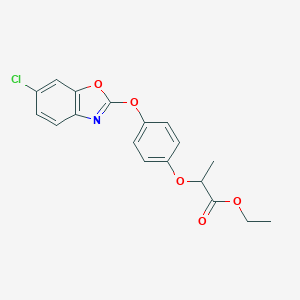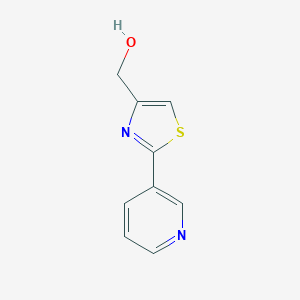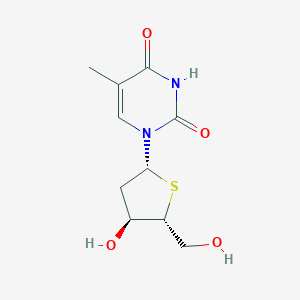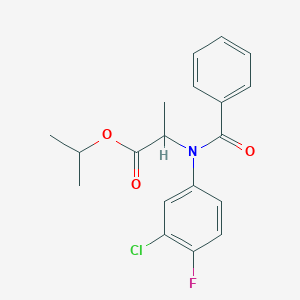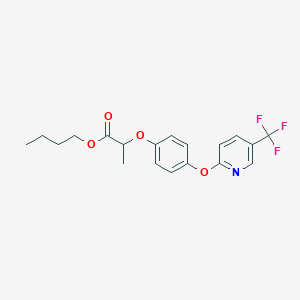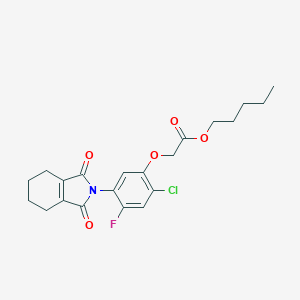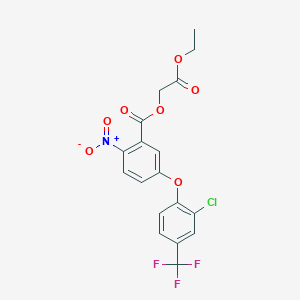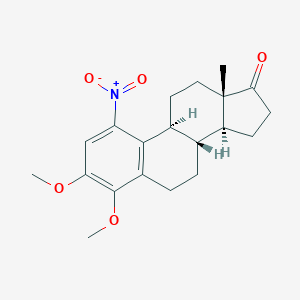
3,4-Dimethoxy-1-nitro-1,3,5(10)-estratrien-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethoxy-1-nitro-1,3,5(10)-estratrien-17-one, also known as trestolone or MENT, is a synthetic androgen and anabolic steroid. It was first synthesized in the 1960s and has been studied extensively for its potential use in hormone replacement therapy and as a male contraceptive. In recent years, trestolone has gained attention for its potential as a performance-enhancing drug and has been banned by several sports organizations.
Wirkmechanismus
Trestolone binds to androgen receptors in the body, promoting the development of male sexual characteristics and increasing muscle mass and strength. It is also converted to estrogen in the body, which can cause side effects such as gynecomastia (enlarged breasts in men).
Biochemische Und Physiologische Effekte
Trestolone has been shown to increase muscle mass and strength in animal studies and in human clinical trials. It has also been found to have a positive effect on bone density and may have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
Trestolone is a potent androgen and anabolic steroid, making it useful for studying the effects of these hormones on the body. However, its potential for abuse and side effects make it a controversial substance to work with.
Zukünftige Richtungen
There are several areas of research that could be explored in relation to 3,4-Dimethoxy-1-nitro-1,3,5(10)-estratrien-17-one. These include:
1. Further investigation of its potential as a male contraceptive, including studies on its long-term safety and efficacy.
2. Studies on its effects on cognitive function and mood, as well as its potential as a treatment for neurodegenerative diseases.
3. Exploration of its potential as a treatment for muscle wasting conditions, such as sarcopenia.
4. Investigation of its effects on bone metabolism and its potential as a treatment for osteoporosis.
5. Studies on its potential as a performance-enhancing drug and its effects on athletic performance.
Conclusion
Trestolone is a synthetic androgen and anabolic steroid that has been studied extensively for its potential use in hormone replacement therapy and as a male contraceptive. It has also gained attention for its potential as a performance-enhancing drug. While there are potential benefits to its use, it is a controversial substance with potential for abuse and side effects. Further research is needed to fully understand its effects on the body and its potential uses in medicine and sports.
Synthesemethoden
Trestolone can be synthesized from 19-nor-4-androstenedione by nitration, reduction, and methylation. The synthesis process is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Trestolone has been studied for its potential use in hormone replacement therapy for men with low testosterone levels. It has also been investigated as a male contraceptive, as it can suppress spermatogenesis without affecting libido or other aspects of sexual function.
Eigenschaften
CAS-Nummer |
126291-41-6 |
|---|---|
Produktname |
3,4-Dimethoxy-1-nitro-1,3,5(10)-estratrien-17-one |
Molekularformel |
C20H25NO5 |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S)-3,4-dimethoxy-13-methyl-1-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C20H25NO5/c1-20-9-8-12-11(14(20)6-7-17(20)22)4-5-13-18(12)15(21(23)24)10-16(25-2)19(13)26-3/h10-12,14H,4-9H2,1-3H3/t11-,12+,14+,20+/m1/s1 |
InChI-Schlüssel |
PYKQKRZEODFWAP-NXXNRAFRSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C(=CC(=C4OC)OC)[N+](=O)[O-] |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C(=CC(=C4OC)OC)[N+](=O)[O-] |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C(=CC(=C4OC)OC)[N+](=O)[O-] |
Synonyme |
3,4-dimethoxy-1-nitro-1,3,5(10)-estratrien-17-one diMeNEO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



